molecular formula C15H14N2O4 B11838712 Ethyl 6,8-dihydro-7h-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7-carboxylate CAS No. 34086-69-6

Ethyl 6,8-dihydro-7h-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7-carboxylate

Cat. No.: B11838712
CAS No.: 34086-69-6
M. Wt: 286.28 g/mol
InChI Key: WZLMSSOUPUEQIZ-UHFFFAOYSA-N
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Description

Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused with a pyrroloquinoline core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoline core, followed by the introduction of the dioxolo ring. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dioxolo ring with a pyrroloquinoline core and an ethyl carboxylate group makes it a versatile compound for various applications.

Properties

CAS No.

34086-69-6

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

ethyl 12,14-dioxa-2,5-diazatetracyclo[7.7.0.03,7.011,15]hexadeca-1,3(7),8,10,15-pentaene-5-carboxylate

InChI

InChI=1S/C15H14N2O4/c1-2-19-15(18)17-6-10-3-9-4-13-14(21-8-20-13)5-11(9)16-12(10)7-17/h3-5H,2,6-8H2,1H3

InChI Key

WZLMSSOUPUEQIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=C(C1)N=C3C=C4C(=CC3=C2)OCO4

Origin of Product

United States

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